Methyl undec-4-ynoate

Description

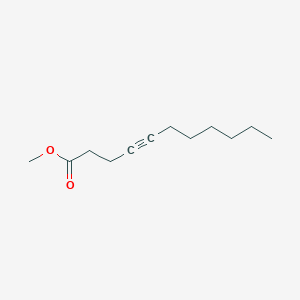

Methyl undec-4-ynoate is a methyl ester of undec-4-ynoic acid, characterized by an 11-carbon chain (undec-) with a triple bond (yne) at the fourth position and a terminal methyl ester group. This compound is structurally notable for its alkyne functionality, which imparts distinct reactivity and physical properties compared to saturated or olefinic analogs.

Properties

CAS No. |

54298-98-5 |

|---|---|

Molecular Formula |

C12H20O2 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

methyl undec-4-ynoate |

InChI |

InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-7,10-11H2,1-2H3 |

InChI Key |

UINLWSZTEQDITI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl undec-4-ynoate can be synthesized through various methods. One common approach involves the esterification of undec-4-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize reaction conditions and increase yield. The process involves the same esterification reaction but on a larger scale, with precise control over temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl undec-4-ynoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as selenium dioxide and tert-butyl hydroperoxide.

Reduction: Hydrogenation of the triple bond in this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas, resulting in the formation of methyl undecanoate.

Substitution: The ester group in this compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Selenium dioxide (SeO2) and tert-butyl hydroperoxide (TBHP) in aqueous dioxane.

Reduction: Palladium on carbon (Pd/C) catalyst under hydrogen gas.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed:

Oxidation: Methyl 9-oxo-undec-4-ynoate and 9-hydroxy-undec-4-ynoate.

Reduction: Methyl undecanoate.

Substitution: Substituted this compound derivatives.

Scientific Research Applications

Methyl undec-4-ynoate has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl undec-4-ynoate in chemical reactions involves the activation of the triple bond and the ester group. The triple bond can undergo addition reactions, while the ester group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl (Z)-4-Decenoate

- Structure and Bonding: Methyl (Z)-4-decenoate (C₁₁H₂₀O₂) is a 10-carbon ester with a cis-configured double bond at position 4, contrasting with methyl undec-4-ynoate’s 11-carbon chain and triple bond. The Z-configuration in the former enhances steric hindrance, influencing its boiling point (estimated ~250°C) and solubility in nonpolar solvents .

- Reactivity: The double bond in methyl (Z)-4-decenoate is less reactive toward electrophilic addition compared to the triple bond in this compound, which is prone to hydrogenation or cycloaddition reactions.

Undec-4-enedioic Acid

- Functional Groups: Unlike this compound, undec-4-enedioic acid (C₁₁H₁₈O₄) is a dicarboxylic acid with a double bond at position 4. The presence of two carboxylic acid groups increases polarity and melting point (~150–160°C inferred from analogs), whereas the ester group in this compound reduces water solubility .

- Applications: Dicarboxylic acids like undec-4-enedioic acid are often used in polymer synthesis, while methyl esters like this compound may serve as intermediates in fragrance or pharmaceutical synthesis.

Hept-4-enoic Acid

- Chain Length and Unsaturation: Hept-4-enoic acid (C₇H₁₂O₂) has a shorter carbon chain (7 carbons) and a double bond at position 4. Reduced chain length lowers its hydrophobicity compared to this compound, making it more volatile (boiling point ~210°C) .

Physical and Chemical Properties of Selected Compounds

The table below synthesizes inferred data based on structural analogs and general trends in ester chemistry :

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (in Water) | Key Functional Group |

|---|---|---|---|---|---|

| This compound | C₁₂H₂₀O₂ | 196.29 | ~260 (estimated) | Low | Alkyne, Ester |

| Methyl (Z)-4-decenoate | C₁₁H₂₀O₂ | 184.28 | ~250 | Low | Alkene (Z), Ester |

| Undec-4-enedioic acid | C₁₁H₁₈O₄ | 214.26 | >300 | Moderate | Alkene, Carboxylic |

| Hept-4-enoic acid | C₇H₁₂O₂ | 128.17 | ~210 | Moderate | Alkene, Carboxylic |

Notes on Evidence Limitations

The provided evidence lacks direct studies on this compound. Data in this article are extrapolated from structurally related compounds (e.g., methyl (Z)-4-decenoate, undec-4-enedioic acid) and general ester chemistry principles. Further experimental validation is required for precise property determination.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.